Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate

Description

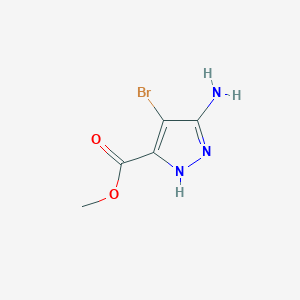

Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate (CAS 913065-21-1) is a pyrazole derivative with the molecular formula C5H6BrN3O2 and a molecular weight of 220.02 g/mol . Its structure features:

- A methyl ester group at position 3,

- A bromo substituent at position 4,

- An amino group at position 3.

This compound is utilized as a precursor in pharmaceutical synthesis due to its reactive sites (amino and bromo groups), enabling further functionalization. Its hazard profile includes skin, eye, and respiratory irritation (H302, H315, H319, H335), necessitating careful handling .

Properties

Molecular Formula |

C5H6BrN3O2 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

methyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C5H6BrN3O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H3,7,8,9) |

InChI Key |

VQCLUHFFNGRFCC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-oxobutanoic acid methyl ester with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis routes, optimizing reaction conditions for higher yields and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various heterocyclic compounds .

Scientific Research Applications

Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The pathways involved may include inhibition of key enzymes in metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate with analogous compounds:

Key Observations:

Substituent Effects on Reactivity: The bromo group in the target compound enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki) compared to phenyl or methoxy substituents . Amino and ester groups provide sites for hydrogen bonding and hydrolysis, respectively, critical in drug design .

Fully aromatic pyrazoles (e.g., the target compound) offer greater stability and conjugation, enhancing π-π stacking in crystal structures .

Physicochemical Properties :

Biological Activity

Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes an amino group, a bromo substituent, and a carboxylate ester functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₇H₈BrN₃O₂

- Molecular Weight : 220.02 g/mol

- Structure : The compound features a five-membered ring containing two nitrogen atoms. Its structural formula can be represented as follows:

Research indicates that this compound exhibits potential as an enzyme inhibitor . It is believed to interact with specific molecular targets, thereby blocking enzyme activity. This mechanism is crucial for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial treatments .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate significant antibacterial properties against various pathogenic bacteria .

- Anti-inflammatory Potential : It has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs .

In Vitro Studies

- Antibacterial Activity :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the bromo group has been linked to increased binding affinity to target enzymes, which may improve its efficacy as an inhibitor .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | Significant | TBD |

| Standard Antibiotic (e.g., Penicillin) | High | Low | N/A |

| Other Pyrazole Derivatives | Variable | Moderate | TBD |

Future Directions

Further research is essential to fully elucidate the biological mechanisms underpinning the activity of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the specific molecular interactions and pathways influenced by this compound.

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate, and how can reaction efficiency be maximized?

Answer: The synthesis typically involves multi-step functionalization of a pyrazole core. A common approach is:

Cyclization : Condensation of hydrazine derivatives with β-keto esters to form the pyrazole ring.

Bromination : Electrophilic substitution at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C to avoid over-bromination).

Amination : Introduction of the 5-amino group via nitration followed by reduction or direct nucleophilic substitution.

Esterification : Methylation of the carboxylate group using dimethyl sulfate or methyl iodide in the presence of a base like K₂CO₃.

Q. Key considerations :

Q. How can the structure of this compound be rigorously characterized?

Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR :

- ¹H NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for methyl esters).

- ¹³C NMR : Confirm carbonyl (δ 160–170 ppm) and quaternary carbons adjacent to bromine (δ 95–105 ppm).

- X-ray crystallography : Resolve tautomerism (1H- vs. 2H-pyrazole) and confirm substituent positions. Use SHELXL for refinement, ensuring R-factors < 5% .

- Mass spectrometry : Validate molecular weight (MW 245.03 g/mol) via ESI-MS or HRMS .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 7:3 to 1:1) to separate polar byproducts.

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for slow crystallization.

- HPLC : For high-purity batches (>99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases.

Note : Brominated pyrazoles are light-sensitive; store purified samples in amber vials under nitrogen .

Advanced Research Questions

Q. How can regioselectivity in bromination be controlled to avoid competing substitutions?

Answer: Regioselectivity at the 4-position is influenced by:

- Electronic effects : Electron-donating groups (e.g., amino at 5-position) direct bromine to the para position.

- Steric hindrance : Use bulky solvents (e.g., DMF) to slow reaction kinetics and favor thermodynamically stable products.

- Catalysts : Lewis acids like FeCl₃ can enhance selectivity by stabilizing transition states.

Validation : Compare experimental results with DFT calculations (e.g., Gaussian09) to predict charge distribution and reactive sites .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for tautomeric forms?

Answer:

- Variable-temperature NMR : Detect tautomeric equilibria by observing peak splitting at low temperatures (−40°C).

- Mercury CSD analysis : Compare crystallographic data (e.g., bond lengths, angles) with Cambridge Structural Database entries to identify dominant tautomers .

- IR spectroscopy : Confirm NH stretches (3300–3500 cm⁻¹) to distinguish between 1H- and 2H-pyrazole forms .

Q. What computational tools are effective for predicting biological activity or interaction mechanisms?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) using PDB structures.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Corrogate substituent effects (e.g., bromine’s electronegativity) with bioactivity data from analogues .

Q. How can reaction conditions be optimized for scalability without compromising yield?

Answer:

- DoE (Design of Experiments) : Use response surface methodology to test variables (temperature, catalyst loading).

- Flow chemistry : Continuous processing minimizes decomposition of heat-sensitive intermediates.

- In situ monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time feedback .

Q. What strategies are used to elucidate the mechanism of biological activity in pyrazole derivatives?

Answer:

- Enzyme assays : Measure IC₅₀ against target enzymes (e.g., COX-2) using fluorogenic substrates.

- SAR studies : Synthesize derivatives (e.g., replacing bromine with chlorine) and compare activity profiles.

- Cellular imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.